molecular formula C8H6F3N3 B1328770 5-Amino-2-(trifluoromethyl)benzimidazole CAS No. 3671-66-7

5-Amino-2-(trifluoromethyl)benzimidazole

Cat. No. B1328770
CAS RN: 3671-66-7
M. Wt: 201.15 g/mol
InChI Key: CKEKFQLHCAZGSP-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethyl)benzimidazole (5-ATFMB) is an organic compound that has been increasingly studied for its potential applications in various scientific fields. It is a trifluoromethylated benzimidazole derivative with an amine group that is commonly used as a building block for the synthesis of various compounds. 5-ATFMB has been studied for its potential applications in synthesis, scientific research, and drug development.

Scientific Research Applications

Antimicrobial Activity

5-Amino-2-(trifluoromethyl)benzimidazole derivatives exhibit significant antimicrobial properties. Zhang et al. (2014) synthesized a series of new benzimidazole derivatives, including this compound, which showed strong antibacterial and antifungal activities compared to reference drugs like Chloromycin, Norfloxacin, and Fluconazole (Zhang et al., 2014). Similarly, Isik et al. (2020) synthesized 1-substituted benzimidazole derivatives that displayed antimicrobial activities against various organisms including Escherichia coli and Candida albicans (Isik et al., 2020).

Anti-Inflammatory Applications

Benzimidazole derivatives, such as this compound, have been identified as emerging anti-inflammatory agents. Veerasamy et al. (2021) discussed how these derivatives interact with various receptors and enzymes, indicating their potential in treating inflammation-related diseases (Veerasamy et al., 2021).

Anticancer Potential

Studies indicate the potential of this compound derivatives in cancer treatment. Sontakke et al. (2015) synthesized 2-anthryl substituted benzimidazole derivatives and tested their anticancer activity against various cell lines, revealing significant efficacy (Sontakke et al., 2015). Tahlan et al. (2019) also highlighted the anticancer activity of benzimidazole compounds through molecular docking studies (Tahlan et al., 2019).

DNA Interaction

Benzimidazole derivatives, including this compound, have been studied for their ability to interact with DNA. Bhattacharya and Chaudhhuri (2008) provided an overview of benzimidazole-based systems, emphasizing their interaction with DNA and interference with DNA-associated processes. This research indicates the potential of these compounds in medicinal chemistry, particularly in targeting DNA for therapeutic applications (Bhattacharya & Chaudhuri, 2008).

Fibers and Materials Science

In materials science, benzimidazole derivatives are explored for their potential in creating advanced fibers. McDonough et al. (2015) discussed the use of fibers containing 5-amino-2-(p-aminophenyl)benzimidazole, a related derivative, for reinforcement in body armor, highlighting the importance of these compounds in developing high-performance materials (McDonough et al., 2015).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

5-Amino-2-(trifluoromethyl)benzimidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including binding to active sites, altering enzyme conformation, or affecting substrate affinity.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of specific genes involved in metabolic processes or signal transduction pathways, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation or other factors.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels . These interactions can have significant implications for cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its overall effects on biological systems.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

properties

IUPAC Name

2-(trifluoromethyl)-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEKFQLHCAZGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190172
Record name Benzimidazole, 5-amino-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3671-66-7
Record name 5-Amino-2-(trifluoromethyl)benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3671-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 5-amino-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 5-amino-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-(trifluoromethyl)benzimidazole
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Synthesis routes and methods

Procedure details

A solution of 4-nitro-1,2-phenylenediamine (3.0 g, 20 mmol) in 15 ml of trifluoroacetic acid was stirred at reflux for 12 h. The reaction mixture was concentrated in vacuo to yield a oily residue, which was dissolved in 100 ml of EtOAc and washed with aqueous NaHCO3. The organic layer was dried over MgSO4 and concentrated in vacuo to provide an oil which was characterized as 2-trifluoromethyl-5-nitrobenzimidazole and subjected to the following reaction without further purification. The nitrobenzimidazole and 500 mg of 10% Pd—C were dissolved in 100 ml of MeOH and stirred for 12 h under H2. The reaction mixture was filtered and concentrated in vacuo, yielding 3.2 g (16 mmol, 80%) of the desired product.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
500 mg
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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